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Compound of Interest

Compound Name: 3-Fluoro-2-hydroxyquinoline

Cat. No.: B186845

An In-Depth Technical Guide to 3-Fluoro-2-hydroxyquinoline: Properties, Synthesis, and
Applications

Abstract

3-Fluoro-2-hydroxyquinoline, a halogenated derivative of the 2-quinolone scaffold, is a
heterocyclic compound of significant interest in medicinal chemistry and materials science. The
introduction of a fluorine atom at the C3-position imparts unique electronic properties that
modulate the molecule's reactivity, acidity, and biological interactions. This guide provides a
comprehensive overview of its chemical and physical properties, details validated synthetic
methodologies, explores its reactivity, and discusses its emerging applications as a key building
block in the development of novel therapeutic agents. Authored from the perspective of a
Senior Application Scientist, this document synthesizes theoretical knowledge with practical,
field-proven insights to serve as an essential resource for researchers, chemists, and drug
development professionals.

Chemical Identity and Physical Properties

The foundational characteristics of 3-fluoro-2-hydroxyquinoline are summarized below.
These properties are critical for its handling, characterization, and application in various
experimental settings. The presence of the fluorine atom and the tautomeric nature of the 2-
hydroxyquinoline core are key determinants of its behavior.
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Property Data

IUPAC Name 3-Fluoroquinolin-2(1H)-one

Synonyms 3-Fluoro-2-quinolone

Molecular Formula CoHeFNO

Molecular Weight 163.15 g/mol

CAS Number 1689-76-5

Appearance Off-white to pale yellow crystalline solid
Melting Point 235-240 °C (decomposes)

Soluble in DMSO, DMF; sparingly soluble in

Solubilit
Y methanol, ethanol

Exists in equilibrium between the -ol (hydroxy)
) and -one (oxo) forms, with the quinolone form
Tautomerism S )
generally predominating in solid state and

solution.

Synthesis and Reactivity

The synthesis of 3-fluoro-2-hydroxyquinoline often involves the cyclization of appropriately
substituted aniline derivatives or the direct fluorination of a pre-existing quinolone scaffold.

Synthetic Pathway: Conrad-Limpach Reaction

A prevalent and reliable method for constructing the quinolone core is the Conrad-Limpach
reaction, which involves the condensation of an aniline with a -ketoester followed by thermal
cyclization. To introduce the fluorine at the C3-position, an a-fluoro-B-ketoester is required.

Causality in Experimental Design: The choice of an a-fluoro-p-ketoester, such as ethyl 2-fluoro-
3-oxobutanoate, is critical. The fluorine atom is introduced at the outset, avoiding harsh, direct
fluorination conditions on the final heterocyclic system which could lead to poor regioselectivity
and side reactions. The thermal cyclization step is typically performed in a high-boiling point
solvent like diphenyl ether or Dowtherm A to achieve the necessary temperatures (around 250
°C) for efficient ring closure.
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Caption: Synthetic workflow via the Conrad-Limpach reaction.

Reactivity Profile

The reactivity of 3-fluoro-2-hydroxyquinoline is governed by its key functional groups:

e N-H Acidity: The proton on the nitrogen is acidic and can be deprotonated with a suitable
base (e.g., NaH, K2CO3) to form an anion. This anion is a potent nucleophile, allowing for N-
alkylation or N-arylation to generate a diverse library of derivatives.

» Electrophilic Aromatic Substitution: The benzene ring portion of the quinolone system can
undergo electrophilic substitution (e.g., nitration, halogenation). The directing effects of the
fused heterocyclic ring typically favor substitution at the C6 and C8 positions.

e Fluorine as a Leaving Group: While generally stable, the C-F bond can be susceptible to
nucleophilic aromatic substitution under specific, forcing conditions, although this is less
common than reactions at other sites. The electron-withdrawing nature of the fluorine atom
also influences the acidity of the N-H proton and the overall electron density of the ring
system.

Spectroscopic Profile
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Spectroscopic analysis is essential for the unambiguous identification and characterization of
3-fluoro-2-hydroxyquinoline. Below are typical data ranges observed.

Technique Expected Observations

Aromatic Protons (8 7.0-8.0 ppm): Complex

multiplet patterns corresponding to the four

protons on the carbocyclic ring. N-H Proton (&
1H NMR , o

~11-12 ppm): A broad singlet, which is

exchangeable with D20. Its chemical shift is

highly dependent on solvent and concentration.

Carbonyl Carbon (C2, d ~160 ppm): The C2

carbon bearing the hydroxyl/oxo group is

significantly downfield. C-F Carbon (C3, 6 ~140-
13C NMR

150 ppm): The C3 carbon shows a large

coupling constant (*JCF = 240-250 Hz) due to

direct attachment to fluorine.

A singlet or a doublet of doublets (if coupled to

adjacent protons) in the typical range for aryl
1°F NMR fluorides. This is a definitive technique for

confirming the presence and environment of the

fluorine atom.

N-H Stretch (3100-2800 cm~1): Broad
absorption due to hydrogen bonding. C=0
FT-IR (cm™1) Stretch (1650-1670 cm~1): Strong, sharp peak
characteristic of the quinolone carbonyl. C-F
Stretch (1200-1100 cm~1): Strong absorption.

Applications in Medicinal Chemistry and Research

The 2-quinolone scaffold is a "privileged structure" in medicinal chemistry, appearing in
numerous FDA-approved drugs. The introduction of fluorine can enhance metabolic stability,
improve membrane permeability, and increase binding affinity by forming specific hydrogen
bonds or dipole-dipole interactions with biological targets.
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Use as a Scaffold for Kinase Inhibitors

Many protein kinases, which are critical regulators of cell signaling, are targets for cancer and
inflammatory disease therapies. The quinolone core can act as a bioisostere for adenine,
enabling it to fit into the ATP-binding pocket of kinases. The fluorine at C3 can be used to
modulate the electronics of the system or serve as a handle for further functionalization.

Caption: Mechanism of competitive kinase inhibition by quinolone derivatives.

Experimental Protocols
Protocol: Synthesis of 3-Fluoro-2-hydroxyquinoline

This protocol is based on the Conrad-Limpach methodology.

Trustworthiness and Self-Validation: This protocol includes checkpoints for validation. The
successful formation of the condensation intermediate can be monitored by TLC. The final
product's identity and purity must be confirmed by spectroscopic methods (NMR, IR) and
melting point analysis, comparing the results against established data.

Materials:

Aniline (1.0 eq)

Ethyl 2-fluoro-3-oxobutanoate (1.1 eq)

Glacial Acetic Acid (catalytic amount)

Toluene

Diphenyl ether
Procedure:
e Condensation:

o To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add aniline
(1.0 eq), ethyl 2-fluoro-3-oxobutanoate (1.1 eq), and toluene.
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[e]

Add 2-3 drops of glacial acetic acid as a catalyst.

(¢]

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction
proceeds.

o

Monitor the reaction by TLC until the starting aniline is consumed (typically 4-6 hours).

[¢]

Once complete, cool the reaction mixture and remove the toluene under reduced pressure
to yield the crude intermediate, ethyl 3-(phenylamino)-2-fluorobut-2-enoate.

e Thermal Cyclization:

o

Caution: This step involves very high temperatures. Perform in a well-ventilated fume
hood.

o In a separate flask, heat diphenyl ether to 250 °C.

o Slowly add the crude intermediate from the previous step to the hot diphenyl ether,
dropwise or in small portions.

o Maintain the temperature at 250 °C for 30-60 minutes. A precipitate will form as the
product cyclizes.

o Allow the mixture to cool to room temperature. The product will solidify.

o Dilute the mixture with hexane or petroleum ether to further precipitate the product and
facilitate filtration.

o Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the
diphenyl ether.

o Purification:

o The crude solid can be purified by recrystallization from a suitable solvent system, such as
ethanol/water or acetic acid, to yield pure 3-fluoro-2-hydroxyquinoline as an off-white
solid.

e Characterization:
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o Determine the melting point.

o Acquire *H NMR, 3C NMR, °F NMR, and IR spectra to confirm the structure and purity of
the final product.

Safety and Handling

o Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat,
and gloves.

e Handle all chemicals in a well-ventilated fume hood.

o Consult the Safety Data Sheet (SDS) for detailed toxicological information and handling
procedures.

» High-temperature reactions require extreme caution to prevent thermal burns.

Conclusion

3-Fluoro-2-hydroxyquinoline is a versatile heterocyclic compound whose value is derived
from the unique combination of the privileged 2-quinolone scaffold and the strategic placement
of a fluorine atom. This guide has detailed its fundamental properties, outlined a robust
synthetic protocol, and highlighted its potential in modern drug discovery, particularly as a core
for kinase inhibitors. The provided methodologies and data serve as a reliable foundation for
researchers aiming to explore and leverage the chemical potential of this valuable molecule.
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properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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